molecular formula C15H10BrN5O2S B14230847 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-

Cat. No.: B14230847
M. Wt: 404.2 g/mol
InChI Key: JZFKHLKYLWTNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)- is a complex organic compound that features a pyrrolopyridine core, a bromine atom, a phenylsulfonyl group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrrolopyridine core through cyclization of appropriate precursors.

    Halogenation: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).

    Sulfonylation: Attachment of the phenylsulfonyl group using sulfonyl chlorides in the presence of a base.

    Triazole formation: Construction of the triazole ring via azide-alkyne cycloaddition (click chemistry).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the bromine or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyrrolopyridine cores may serve as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in biochemical studies.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as potential therapeutic agents for various diseases.

    Diagnostics: Use in diagnostic assays due to specific binding properties.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential active pharmaceutical ingredient (API) or precursor.

Mechanism of Action

The mechanism of action for such compounds would typically involve interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context and the specific modifications on the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: Other derivatives with different substituents.

    Triazole-containing compounds: Compounds featuring the triazole ring.

    Phenylsulfonyl compounds: Molecules with the phenylsulfonyl group.

Uniqueness

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H10BrN5O2S

Molecular Weight

404.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-(1H-1,2,4-triazol-5-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H10BrN5O2S/c16-10-6-12-13(14-18-9-19-20-14)8-21(15(12)17-7-10)24(22,23)11-4-2-1-3-5-11/h1-9H,(H,18,19,20)

InChI Key

JZFKHLKYLWTNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.